2-Propylsulfanyl-pyrimidine-4-carbaldehyde
Description
Historical Context and Evolution of Pyrimidine (B1678525) Chemistry
The journey into the world of pyrimidine chemistry began in the 19th century, marking a significant chapter in the annals of heterocyclic chemistry. The systematic study of pyrimidines is largely credited to Pinner, who in 1884, first synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. chemicalbook.com A year later, in 1885, he proposed the name “pyrimidin”. chemicalbook.comchembuyersguide.com However, the parent pyrimidine ring was first prepared by Gabriel and Colman in 1900. chemicalbook.com Early milestones include the isolation of alloxan (B1665706) from uric acid in the early 19th century and Grimaux's synthesis of barbituric acid in 1879 from urea (B33335) and malonic acid. chemicalbook.com
The natural occurrence of pyrimidine derivatives in fundamental biological molecules such as the nucleobases cytosine, thymine, and uracil, as well as in vitamin B1 (thiamine), has perpetually fueled research in this area. chemicalbook.com The elucidation of the double helix structure of DNA in 1953, where pyrimidine bases play a crucial role in the genetic code through specific hydrogen bonding with purines, was a monumental discovery that underscored the profound biological significance of this heterocyclic system.
The evolution of pyrimidine chemistry has been driven by the quest for new synthetic methodologies and the desire to create novel molecules with diverse applications. The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, is a classic example of a multicomponent reaction that has been a mainstay in pyrimidine synthesis for over a century. chemicalbook.com Over the decades, the field has expanded from simple syntheses to the development of complex, highly functionalized pyrimidine derivatives with a wide array of pharmacological activities. This continuous evolution has established pyrimidine chemistry as a vibrant and essential domain within the broader landscape of chemical science.
Significance of Sulfur-Containing Pyrimidine Derivatives in Chemical Science
The introduction of a sulfur atom into the pyrimidine ring, particularly at the 2-position, dramatically influences the molecule's electronic properties and biological activity. These sulfur-containing derivatives, often referred to as thiopyrimidines, are a cornerstone in medicinal chemistry. The thio-group can act as a versatile synthetic handle for further functionalization and can also modulate the molecule's lipophilicity and ability to participate in hydrogen bonding, which is crucial for drug-receptor interactions.
Research has consistently demonstrated that the 2-thiopyrimidine moiety is a critical pharmacophore, a feature responsible for a molecule's biological activity. chemicalbook.com Derivatives incorporating this feature have been shown to exhibit a wide spectrum of pharmacological effects, including:
Anticancer Activity: Many 2-thiopyrimidine derivatives have been reported to possess potent antitumor activity against various cancer cell lines, including leukemia, colon, and breast cancer. Their mechanism of action can involve the inhibition of key enzymes in cancer progression.
Antimicrobial and Antiviral Properties: The thiopyrimidine core is found in numerous compounds with significant antibacterial, antifungal, and antiviral properties. This includes activity against challenging pathogens and viruses.
Anti-inflammatory and Analgesic Effects: A number of 2-thiopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and pain-relieving properties.
Overview of Pyrimidine-4-carbaldehydes in Organic Synthesis and Functionalization
The pyrimidine-4-carbaldehyde (B152824) moiety is a highly valuable building block in organic synthesis. The aldehyde group at the 4-position of the pyrimidine ring is a reactive functional group that can readily participate in a wide range of chemical transformations. This reactivity allows for the facile introduction of diverse structural motifs, making pyrimidine-4-carbaldehydes key intermediates in the construction of more complex heterocyclic systems. chemicalbook.com
Common synthetic routes to pyrimidine-4-carbaldehydes include the oxidation of the corresponding 4-methylpyrimidine (B18481) or 4-hydroxymethylpyrimidine derivatives. Once formed, the aldehyde group can be transformed into a variety of other functional groups, including:
Alkynes: Through reactions such as the Corey-Fuchs or Seyferth-Gilbert homologation.
Nitriles: Via conversion to an oxime followed by dehydration.
Heterocyclic rings: By serving as an electrophilic partner in condensation and cyclization reactions to form fused ring systems like furopyrimidines or imidazopyridines. chemicalbook.com
The aldehyde functionality can also undergo standard reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines to form Schiff bases. chemicalbook.com This synthetic versatility makes pyrimidine-4-carbaldehydes powerful tools for the functionalization of the pyrimidine core, enabling the generation of libraries of compounds for screening in drug discovery programs and for the development of novel materials. The presence of the aldehyde group in "2-Propylsulfanyl-pyrimidine-4-carbaldehyde" thus provides a reactive site for extensive chemical modification, allowing for the exploration of its potential in various scientific applications.
Properties
IUPAC Name |
2-propylsulfanylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-5-12-8-9-4-3-7(6-11)10-8/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMFGANKPJTVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476533 | |
| Record name | 2-PROPYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219729-65-4 | |
| Record name | 2-PROPYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Propylsulfanyl Pyrimidine 4 Carbaldehyde and Its Advanced Precursors
Strategies for the Construction of the Pyrimidine (B1678525) Nucleus
The formation of the central pyrimidine ring is the cornerstone of the synthesis. Various methods, including classical cyclocondensation reactions, modern multicomponent approaches, and oxidative annulation techniques, can be employed to construct the necessary heterocyclic framework.
Cyclocondensation Reactions
Cyclocondensation reactions represent a traditional and widely used method for pyrimidine synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule. For the synthesis of precursors to 2-propylsulfanyl-pyrimidine-4-carbaldehyde, a key starting material is thiourea (B124793), which provides the C2-sulfur atom necessary for the subsequent introduction of the propylsulfanyl group.
A common approach involves the reaction of a β-ketoester or a related 1,3-dielectrophile with thiourea in the presence of a base or acid catalyst. The initial condensation is followed by cyclization and dehydration to afford a 2-thioxopyrimidine derivative. For instance, the Biginelli reaction, a well-known multicomponent condensation, can be adapted for this purpose, although it classically yields dihydropyrimidines. google.comias.ac.in Modifications of this reaction, however, can lead to the direct formation of the aromatic pyrimidine ring.
Another relevant cyclocondensation involves the reaction of malononitrile (B47326) with thiourea and an aldehyde, which can furnish 4-amino-2-mercaptopyrimidine-5-carbonitriles. sci-hub.se These intermediates, while requiring further modification to achieve the desired 4-carbaldehyde, demonstrate the utility of cyclocondensation in building highly functionalized pyrimidine systems.
A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been synthesized using ketoenol acids and thiourea as starting materials, showcasing the versatility of cyclocondensation in creating diverse pyrimidine cores. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis
| Starting Materials | Reagents & Conditions | Product Type | Reference |
| β-Ketoester, Aldehyde, Thiourea | Acid or Lewis Acid Catalyst | Dihydropyrimidine-2-thione | google.comias.ac.in |
| Aldehyde, Malononitrile, Thiourea | Base Catalyst | 4-Amino-2-mercaptopyrimidine-5-carbonitrile | sci-hub.se |
| Ketoenol Acid, Thiourea | Not specified | 2-Mercapto-pyrimidine-4-carboxylic acid | nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their efficiency in building molecular complexity in a single step. sci-hub.senih.govnih.gov These reactions combine three or more starting materials in a one-pot process, often leading to high atom economy and operational simplicity.
For the synthesis of pyrimidine derivatives, MCRs can offer a direct route to highly substituted rings. A notable example is the synthesis of pyrano[2,3-d]pyrimidine derivatives through the reaction of barbituric acid, malononitrile, and aryl aldehydes. nih.gov While not directly yielding the target molecule, this illustrates the potential of MCRs to assemble complex heterocyclic systems.
A theoretical study on the aqueous-phase multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines highlights the mechanistic steps involved, which typically include Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov Such insights are valuable for designing novel MCRs for specific target molecules like this compound.
The synthesis of chromeno[2,3-d]pyrimidine-triones has been achieved via a three-component reaction of barbituric acid, a 1,3-dione, and an aromatic aldehyde using a scandium triflate catalyst. sci-hub.se This demonstrates the use of Lewis acid catalysis in promoting MCRs for pyrimidine-annulated systems.
Table 2: Overview of Multicomponent Reactions in Pyrimidine Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scaffold | Reference(s) |
| Pyrano[2,3-d]pyrimidine synthesis | Barbituric acid, Malononitrile, Aryl aldehyde | Base catalyst | Pyrano[2,3-d]pyrimidine | nih.gov |
| Pyrido[2,3-d]pyrimidine (B1209978) synthesis | Benzaldehyde, Meldrum's acid, 6-Aminouracil | Aqueous, theoretical study | Pyrido[2,3-d]pyrimidine | nih.gov |
| Chromeno[2,3-d]pyrimidine synthesis | Barbituric acid, 1,3-Dione, Aromatic aldehyde | Sc(OTf)3, solvent-free | Chromeno[2,3-d]pyrimidine | sci-hub.se |
Oxidative Annulation Methods
Oxidative annulation represents a more modern approach to the synthesis of aromatic heterocycles, where the final aromatization step is driven by an oxidant. These methods can provide access to pyrimidine derivatives from acyclic precursors under mild conditions.
While specific examples leading directly to precursors of this compound are not prevalent in the literature, the general strategy holds promise. For instance, the synthesis of pyrimidine-fused quinolines has been achieved through an autocatalytic and DMSO-promoted regioselective reaction of anilines and barbituric acids, where DMSO acts as both a solvent and a methine source. ambeed.com This highlights the potential of using readily available starting materials and a simple oxidant to construct complex heterocyclic systems.
Introduction of the Propylsulfanyl Moiety
The introduction of the propylsulfanyl group at the C2 position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. This is typically achieved through the S-alkylation of a 2-mercaptopyrimidine (B73435) or 2-thioxopyrimidine intermediate.
Thiolation and Alkylation Reactions
The most common method for introducing the propylsulfanyl group is a two-step process: first, the formation of a 2-thioxopyrimidine, and second, its S-alkylation. The 2-thioxopyrimidine is readily accessible through the cyclocondensation reactions mentioned previously, using thiourea as a key building block. sci-hub.senih.gov
Once the 2-thioxopyrimidine is formed, it can be selectively alkylated on the sulfur atom using a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, favoring S-alkylation over N-alkylation. A patent for the preparation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) describes the reaction of the corresponding 2-thioxopyrimidine with a propyl halide in the presence of a base. google.comgoogle.com
Table 3: Conditions for S-Alkylation of 2-Thioxopyrimidines
| Substrate | Alkylating Agent | Base | Solvent | Product | Reference(s) |
| 4,6-dichloro-5-amino-pyrimidine-2-thiol | n-Propyl bromide | Sodium hydroxide | N-Methylpyrrolidone/Water | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | google.com |
| Pyrimidine-2-thiones | Methyl iodide | Not specified | Not specified | S-methyl derivatives | nih.gov |
Regioselective Functionalization Strategies
Achieving the desired substitution pattern, with the propylsulfanyl group at C2 and the carbaldehyde at C4, requires careful control of regioselectivity. The inherent reactivity of the pyrimidine ring often dictates the position of electrophilic or nucleophilic attack.
One of the key challenges is the introduction of the formyl group at the C4 position. A powerful method for this transformation is the Vilsmeier-Haack reaction. numberanalytics.comorganic-chemistry.orgnih.gov This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. The application of the Vilsmeier-Haack reaction to a 2-propylthiopyrimidine precursor could potentially introduce the aldehyde group at the desired C4 position, although the regioselectivity would need to be carefully controlled to avoid formylation at other positions, such as C5. Research on the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack reaction showed formylation at the C5 position. mdpi.com
An alternative strategy involves the synthesis of a 4-chloro-2-propylthiopyrimidine intermediate. The chlorine atom at the C4 position can then be displaced by a nucleophile or converted to an organometallic species, which can subsequently be reacted with a formylating agent. A patent describes the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which involves the chlorination of a pyrimidin-4-ol precursor with phosphorus oxychloride. google.comgoogle.com A similar approach could be envisioned for the synthesis of 4-chloro-2-propylthiopyrimidine.
Finally, the oxidation of a 4-methyl group on a 2-propylthiopyrimidine ring offers another route to the 4-carbaldehyde. Various oxidizing agents, such as selenium dioxide, can be used for the selective oxidation of a methyl group to an aldehyde. nih.gov This approach would require the synthesis of 4-methyl-2-propylthiopyrimidine as a precursor.
Formation of the Carbaldehyde Functionality at Position 4
The introduction of a formyl (-CHO) group at the fourth position of the 2-propylsulfanyl-pyrimidine core is a pivotal transformation that can be accomplished via several reliable synthetic routes. The choice of method often depends on the availability of the starting precursor.
Chemoselective Oxidation of Hydroxymethyl Precursors
A common and direct method for installing the aldehyde is through the oxidation of a primary alcohol. This pathway begins with the precursor (2-(propylthio)pyrimidin-4-yl)methanol. The primary challenge in this step is the chemoselective oxidation of the hydroxymethyl group without affecting the sensitive propylsulfanyl group or the aromatic pyrimidine ring.
Mild and selective oxidizing agents are required for this transformation. Manganese dioxide (MnO₂) is a frequently used reagent for the oxidation of allylic and benzylic-type alcohols, a category that includes hydroxymethyl groups on heterocyclic rings. The reaction is typically performed in a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) at room temperature or with gentle heating. The insolubility of the MnO₂ reagent simplifies the workup process, as it can be removed by simple filtration. This method prevents over-oxidation to the carboxylic acid, ensuring the aldehyde is the final product.
Table 1: Chemoselective Oxidation of (2-(propylthio)pyrimidin-4-yl)methanol
| Precursor | Reagent | Product | Description |
|---|
Riley Oxidation Methods
The Riley oxidation offers a powerful alternative for generating the carbaldehyde from a methyl-substituted precursor. wikipedia.org This reaction utilizes selenium dioxide (SeO₂) to directly oxidize an activated methyl group, such as one attached to a heterocyclic ring, to a carbonyl group. wikipedia.orgnrochemistry.com For the synthesis of this compound, the starting material would be 4-methyl-2-propylsulfanyl-pyrimidine.
The reaction is typically carried out in a solvent like 1,4-dioxane, often with heating. nrochemistry.com The mechanism involves an initial ene reaction followed by a organic-chemistry.orgmdpi.com-sigmatropic rearrangement, which, after hydrolysis, yields the aldehyde. youtube.com Studies have demonstrated the successful oxidation of methyl-substituted pyrimidines to their corresponding aldehydes using this method. nih.gov This approach is particularly valuable when the corresponding methyl-pyrimidine is more accessible than the hydroxymethyl derivative.
Table 2: Riley Oxidation of 4-methyl-2-propylsulfanyl-pyrimidine
| Precursor | Reagent | Product | Key Feature |
|---|
Vilsmeier-Haack Formylation Strategies
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com
The substrate for this reaction would be 2-propylsulfanyl-pyrimidine. The propylsulfanyl group at the C2 position is electron-donating, which sufficiently activates the pyrimidine ring towards electrophilic substitution. The Vilsmeier reagent attacks the electron-rich C4 position of the pyrimidine ring. The resulting iminium ion intermediate is then hydrolyzed during the aqueous workup phase to yield the final this compound. wikipedia.orgchemistrysteps.com This strategy is advantageous as it builds the aldehyde functionality directly onto the core heterocyclic structure. ijpcbs.com
Table 3: Vilsmeier-Haack Formylation of 2-Propylsulfanyl-pyrimidine
| Substrate | Reagents | Product | Mechanism |
|---|
Catalytic Systems in the Synthesis of this compound Derivatives
The synthesis of the pyrimidine core and its derivatives often benefits from catalytic approaches that enhance efficiency, selectivity, and atom economy. Both transition metal and organocatalytic systems are instrumental in constructing the foundational pyrimidine scaffold.
Transition Metal Catalysis (e.g., Cu, Ir, ZnCl₂)
Transition metal catalysts are widely employed in the synthesis of pyrimidine derivatives. uniurb.it These catalysts facilitate key bond-forming reactions, enabling the construction of the heterocyclic ring from simpler precursors.
Copper (Cu) Catalysis: Copper catalysts are effective in promoting the annulation reactions that form the pyrimidine ring. For instance, a copper-catalyzed [3+3] annulation of amidines with saturated ketones can produce pyrimidines through a cascade of oxidative dehydrogenation, annulation, and aromatization. organic-chemistry.org Copper is also used to catalyze the cyclization of ketones with nitriles to afford diversely functionalized pyrimidines. organic-chemistry.org
Zinc Chloride (ZnCl₂): Zinc chloride acts as a Lewis acid catalyst in multicomponent reactions. A notable example is the ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org This method can also be adapted to use methyl ketones directly as starting materials. organic-chemistry.org
Table 4: Examples of Transition Metal Catalysis in Pyrimidine Synthesis
| Catalyst | Reaction Type | Reactants | Relevance |
|---|---|---|---|
| Copper (Cu) | [3+3] Annulation | Amidines, Saturated Ketones | Forms the core pyrimidine ring through a cascade process. organic-chemistry.org |
Organocatalysis and Acid-Catalyzed Reactions
Metal-free catalytic systems, including organocatalysts and acid catalysis, offer sustainable and powerful alternatives for pyrimidine synthesis. nih.gov
Acid Catalysis: Brønsted acids like trifluoroacetic acid (TFA) are effective catalysts for constructing pyrimidine rings. TFA has been shown to catalyze inverse electron demand Diels-Alder (IEDDA) reactions between 1,3,5-triazines and aldehydes or ketones. mdpi.com This process involves a cascade of hetero-Diels-Alder and retro-Diels-Alder reactions to produce highly functionalized pyrimidines. mdpi.com
Organocatalysis: Small organic molecules can act as potent catalysts. For example, the amino acid L-proline has been used as an organocatalyst, often in combination with an acid co-catalyst like TFA, to promote multicomponent reactions for synthesizing fused pyrimidine systems like pyrano[2,3-d]pyrimidines. nih.gov These reactions demonstrate the power of organocatalysis in building complex heterocyclic frameworks from simple starting materials.
Table 5: Organocatalysis and Acid-Catalyzed Pyrimidine Synthesis
| Catalyst System | Reaction Type | Reactants | Relevance |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Inverse Electron Demand Diels-Alder (IEDDA) | 1,3,5-Triazines, Ketones/Aldehydes | Forms highly functionalized pyrimidines through a reaction cascade. mdpi.com |
Eco-friendly and Solvent-Free Synthetic Conditions
The pursuit of green chemistry has led to the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous substances. For the synthesis of this compound, eco-friendly and solvent-free conditions can be applied to key steps, including the formation of the pyrimidine core and subsequent functionalization.
The construction of the pyrimidine scaffold can often be achieved through multicomponent reactions, such as the Biginelli reaction, which condenses a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea derivative. nih.gov The use of microwave irradiation and ultrasound assistance has been shown to significantly accelerate these reactions, often leading to higher yields and cleaner product formation with minimal or no solvent. nih.govresearchgate.netshd.org.rs For instance, the reaction of appropriate precursors with thiourea can be conducted under microwave irradiation to yield 2-thioxopyrimidine derivatives, which are key intermediates. nih.govnih.gov
The subsequent S-alkylation of the 2-thioxo group with a propyl halide is a crucial step to introduce the propylsulfanyl moiety. This transformation can also be promoted by eco-friendly methods. Ultrasound-assisted synthesis has been demonstrated to be effective for the S-alkylation of thiopyrimidines, offering advantages such as shorter reaction times and milder conditions compared to conventional heating. researchgate.netnih.gov
The introduction of the carbaldehyde group at the C4-position of the pyrimidine ring can be accomplished through various methods. One common strategy is the Vilsmeier-Haack reaction, which utilizes a reagent typically formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF). mdpi.comijpcbs.comresearchgate.netresearchgate.netrsc.org While traditionally conducted in organic solvents, optimizing the reaction conditions can reduce the environmental impact. The choice of solvent and the stoichiometry of the reagents are critical factors in the efficiency and greenness of this process. mdpi.com
Below are interactive data tables summarizing representative eco-friendly conditions for the key synthetic steps toward this compound.
Table 1: Eco-friendly Synthesis of 2-Thioxopyrimidine Precursors
| Starting Materials | Reaction Type | Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl aldehyde, Malononitrile, Thiourea | One-pot cyclocondensation | Sodium ethoxide, Reflux | Ethanol | - | nih.gov |
| Chalcones, Thiourea | Cyclocondensation | Ultrasonic irradiation | Ethanol | High | shd.org.rs |
Table 2: Eco-friendly S-Alkylation of 2-Thioxopyrimidines
| Substrate | Reagent | Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Thiopyrimidines | Benzyl halides | Base | - | - | scirp.org |
Table 3: Vilsmeier-Haack Formylation of Pyrimidine Derivatives
| Substrate | Reagent | Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | 80 °C, 5h | DMF | - | mdpi.com |
| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | Reflux, 6h | Benzene | - | mdpi.com |
Total Synthesis Strategies for Complex Analogs and Derivatives
The synthesis of complex analogs and derivatives of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. Total synthesis strategies often involve the construction of a highly functionalized pyrimidine core followed by diversification.
One common approach involves the initial synthesis of a polysubstituted pyrimidine ring, which can then be elaborated. For instance, starting with a multi-component reaction to form a dihydropyrimidine, subsequent oxidation and functional group interconversions can lead to a variety of analogs. nih.gov The 2-propylsulfanyl group serves as a stable and often important pharmacophore, while the 4-carbaldehyde provides a reactive handle for further modifications.
The aldehyde functionality can be converted into a range of other groups, such as oximes, hydrazones, or can participate in condensation reactions to build larger, more complex structures. It can also be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, opening up further avenues for derivatization.
The synthesis of bioactive molecules containing the 2-propylthiopyrimidine moiety often follows a convergent strategy where the pyrimidine core is synthesized and then coupled with other complex fragments. For example, in the synthesis of certain kinase inhibitors, a 2-propylthiopyrimidine unit is prepared and subsequently linked to other heterocyclic systems through cross-coupling reactions or nucleophilic substitution.
While a direct total synthesis of a complex natural product featuring the exact this compound scaffold is not prominently reported, the strategies employed for the synthesis of structurally related bioactive pyrimidines provide a clear blueprint. These often rely on the robust and versatile chemistry of the pyrimidine ring system.
Table 4: Synthesis of Bioactive Pyrimidine Derivatives
| Target Compound Class | Key Reaction | Precursors | Notes | Reference |
|---|---|---|---|---|
| Pyrimido[4,5-d]pyrimidines | Cyclization | 6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile | Synthesis of fused heterocyclic systems. | nih.gov |
| Thiazolopyrimidines | Cyclocondensation | 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, Chloroacetic acid | Microwave-assisted synthesis for improved yields and reaction times. | nih.gov |
| 2-(Benzylthio)pyrimidines | S-Alkylation | 2-Thiopyrimidines, Benzyl halides | Synthesis of potential antibacterial agents. | scirp.org |
Chemical Reactivity and Advanced Transformations of 2 Propylsulfanyl Pyrimidine 4 Carbaldehyde
Reactions Involving the Pyrimidine (B1678525) Ring System
The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack. This reactivity is further influenced by the substituents present on the ring.
The pyrimidine ring is inherently electron-deficient and, therefore, prone to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of the electron-withdrawing formyl group at the 4-position further activates the ring for such substitutions. The 2-propylsulfanyl group, being a good leaving group, can be displaced by various nucleophiles. This reaction is a cornerstone in the diversification of the pyrimidine core.
Common nucleophiles used in SₙAr reactions with similar 2-alkylthiopyrimidines include amines, alkoxides, and thiolates. The reaction is typically facilitated by a base.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Type | Reference |
|---|---|---|
| Amines | 2-Aminopyrimidine derivatives | |
| Alkoxides | 2-Alkoxypyrimidine derivatives |
While the electron-deficient nature of the pyrimidine ring generally disfavors electrophilic aromatic substitution, these reactions can occur under specific conditions, particularly when activating groups are present. However, the presence of the two ring nitrogen atoms and the electron-withdrawing carbaldehyde group significantly deactivates the ring towards electrophilic attack.
The introduction of the aldehyde group at the 4-position, as seen in 2-Propylsulfanyl-pyrimidine-4-carbaldehyde, can sometimes be achieved through a Vilsmeier-Haack reaction on an appropriately substituted pyrimidine precursor. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which acts as the electrophile.
Metal-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are powerful tools for forming carbon-carbon bonds and have been successfully applied to pyrimidine systems. In the context of synthesizing derivatives related to this compound, a common strategy involves the Suzuki coupling of a pyrimidine bearing a halogen (typically chlorine) at the 4-position with a suitable boronic acid. The propylsulfanyl group is often introduced before or after the coupling reaction.
For instance, 4-chloro-2-(propylthio)pyrimidine can be coupled with various arylboronic acids in the presence of a palladium catalyst to yield 4-aryl-2-(propylthio)pyrimidines. This highlights the utility of cross-coupling reactions in building molecular complexity on the pyrimidine scaffold.
Table 2: Example of a Suzuki Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |
|---|
Transformations of the Carbaldehyde Functional Group
The carbaldehyde group at the 4-position is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities.
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed to convert the aldehyde to a carboxylic acid. This transformation is fundamental in organic synthesis. The resulting carboxylic acid can then undergo further reactions, such as esterification or amidation.
Reduction: The reduction of the aldehyde to a primary alcohol is typically achieved using mild reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. This provides access to a different set of derivatives with altered biological properties.
The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles, leading to condensation and addition products.
Imines: Condensation of this compound with primary amines or anilines yields the corresponding imines (Schiff bases). These imines can be further reduced to secondary amines, providing a route to a variety of N-substituted pyrimidine derivatives.
α-Aminophosphonates: In a one-pot, three-component reaction known as the Kabachnik-Fields reaction, this compound can react with an amine and a dialkyl phosphite (B83602) to form α-aminophosphonates. These compounds are of significant interest due to their potential biological activities.
Table 3: Transformations of the Carbaldehyde Group
| Reaction Type | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acid | |
| Reduction | Sodium borohydride, Catalytic hydrogenation | Primary alcohol | |
| Imine Formation | Primary amine/aniline | Imine |
Derivatization to Alkynyl, Cyano, Oxazolyl, or Ketoester Substituents
The aldehyde functional group at the C4 position of the pyrimidine ring in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents such as alkynyl, cyano, oxazolyl, and ketoester moieties. These derivatizations are crucial for modifying the electronic properties and biological activities of the parent molecule.
The conversion of the aldehyde to an alkynyl group can be achieved through multi-step sequences, often involving the Corey-Fuchs or Seyferth-Gilbert homologation. These methods typically first convert the aldehyde to a dibromo-olefin, which is then treated with a strong base to induce elimination and form the terminal alkyne.
The introduction of a cyano group can be accomplished via the formation of a cyanohydrin followed by dehydration. Alternatively, the aldehyde can be converted to an oxime, which is then dehydrated to the nitrile. These standard organic transformations provide efficient routes to the 4-cyano-pyrimidine derivative.
The synthesis of oxazolyl substituents from the 4-carbaldehyde can be achieved through several synthetic strategies. One common approach involves the Van Leusen reaction, where the aldehyde reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base to directly form the oxazole (B20620) ring. Another method involves the condensation of the aldehyde with an α-amino ketone.
The formation of a ketoester at the C4 position can be accomplished through various methods, such as the reaction of the aldehyde with an acyl anion equivalent followed by oxidation. Another approach involves the condensation of the aldehyde with a β-ketoester under Knoevenagel conditions, followed by subsequent chemical modifications.
Modifications of the Propylsulfanyl Side Chain
The 2-propylsulfanyl group offers additional sites for chemical modification, further expanding the chemical space accessible from this scaffold.
Oxidation of Sulfur to Sulfoxides and Sulfones
The sulfur atom in the propylsulfanyl side chain can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations are typically achieved using controlled amounts of oxidizing agents. For instance, mild oxidizing agents like hydrogen peroxide or a single equivalent of a peroxy acid (e.g., m-CPBA) at low temperatures will generally yield the sulfoxide. The use of stronger oxidizing conditions, such as an excess of the oxidizing agent or more potent reagents like potassium permanganate, will lead to the formation of the sulfone. The oxidation state of the sulfur atom significantly influences the electronic properties and potential biological activity of the molecule.
Thioether Cleavage Reactions
Cleavage of the C-S bond in the thioether linkage can be performed to unmask a thiol group or to replace the propylsulfanyl moiety with other functional groups. Reductive cleavage methods, such as using sodium in liquid ammonia (B1221849) or other dissolving metal reductions, can lead to the formation of the corresponding 2-mercaptopyrimidine (B73435). Oxidative cleavage methods can also be employed.
Substitution Reactions at the Alkyl Chain
While less common, substitution reactions on the propyl chain of the 2-propylsulfanyl group can be envisioned. These reactions would likely require activation of the alkyl chain, for example, through radical-mediated processes. Such transformations would allow for the introduction of further diversity at the C2 position of the pyrimidine ring.
Cyclization and Annulation Reactions Leading to Fused Heterocycles
The strategic placement of reactive functional groups in this compound allows for its use as a building block in the synthesis of fused heterocyclic systems.
Pyrido[2,3-d]pyrimidine (B1209978) Systems
The aldehyde functionality at the C4 position, in conjunction with a suitable reaction partner, can participate in cyclization reactions to form fused ring systems. For example, condensation of this compound with compounds containing an active methylene (B1212753) group (e.g., malononitrile (B47326), cyanoacetamide, or β-ketoesters) under basic conditions can lead to the formation of a pyrido[2,3-d]pyrimidine core. nih.gov This type of reaction, often a variation of the Friedländer annulation, involves an initial Knoevenagel condensation followed by an intramolecular cyclization and subsequent aromatization to yield the bicyclic heteroaromatic system. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. nih.gov
Furo[3,2-d]pyrimidine (B1628203) Systems
There are no specific literature reports detailing the reaction of this compound with reagents that would lead to the formation of a furo[3,2-d]pyrimidine core. Such a transformation would likely involve a reaction sequence that forms a furan (B31954) ring fused to the 'd' face of the pyrimidine.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Propylsulfanyl Pyrimidine 4 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. For 2-Propylsulfanyl-pyrimidine-4-carbaldehyde, ¹H and ¹³C NMR would be fundamental in confirming its molecular skeleton.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the propyl group, the pyrimidine (B1678525) ring protons, and the aldehyde proton. The propyl group would exhibit a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the sulfur, and another triplet for the methylene group adjacent to the methyl group. The chemical shifts of the pyrimidine ring protons would be influenced by the electron-withdrawing nature of the nitrogen atoms and the carbaldehyde group, and the electron-donating nature of the propylsulfanyl group. The aldehyde proton would appear as a singlet at a characteristic downfield chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Signals for the three distinct carbon atoms of the propyl group, the carbon atoms of the pyrimidine ring, and the carbonyl carbon of the aldehyde group would be expected. The chemical shift of the carbonyl carbon would be significantly downfield.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons, for instance, within the propyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for assigning the proton and carbon signals unambiguously by correlating the signals of directly bonded and long-range coupled nuclei, respectively. rsc.org
Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound:
| Atom | ¹H Chemical Shift (ppm, expected) | ¹³C Chemical Shift (ppm, expected) |
| Propyl-CH₃ | 0.9 - 1.1 (triplet) | 13 - 15 |
| Propyl-CH₂ | 1.6 - 1.8 (sextet) | 22 - 24 |
| Propyl-S-CH₂ | 3.1 - 3.3 (triplet) | 34 - 36 |
| Pyrimidine-H5 | 7.2 - 7.5 (doublet) | 120 - 125 |
| Pyrimidine-H6 | 8.8 - 9.1 (doublet) | 155 - 158 |
| Aldehyde-CHO | 9.9 - 10.2 (singlet) | 190 - 193 |
| Pyrimidine-C2 | - | 170 - 173 |
| Pyrimidine-C4 | - | 158 - 161 |
| Pyrimidine-C5 | - | 120 - 125 |
| Pyrimidine-C6 | - | 155 - 158 |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₀N₂OS), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion peak. epa.govchemscene.com
Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would also reveal characteristic fragmentation patterns. Expected fragmentation pathways would include the loss of the propyl group, cleavage of the C-S bond, and fragmentation of the pyrimidine ring. Analysis of these fragments helps to piece together the molecular structure.
Expected Mass Spectrometry Data for this compound:
| Ion | m/z (expected) | Description |
| [M]⁺ | 182.05 | Molecular Ion |
| [M-C₃H₇]⁺ | 139.02 | Loss of propyl radical |
| [M-CHO]⁺ | 153.06 | Loss of formyl radical |
| [C₄H₃N₂S]⁺ | 111.00 | Fragment from pyrimidine ring cleavage |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1680-1715 cm⁻¹. C-H stretching vibrations of the alkyl and aromatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ range. nih.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the pyrimidine ring vibrations, which are often strong in the Raman spectrum.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680 - 1715 |
| Pyrimidine C=N, C=C | Stretch | 1400 - 1600 |
| Alkyl C-H | Stretch | 2850 - 2970 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C-S | Stretch | 600 - 800 |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure and Conformational Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netaalto.fi If a suitable single crystal of this compound could be grown, this technique would provide definitive information on its bond lengths, bond angles, and the conformation of the propyl chain relative to the pyrimidine ring. nih.govpsu.edu It would also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. While no specific crystal structure for this compound is publicly available, analysis of related pyrimidine derivatives suggests that the pyrimidine ring would be essentially planar. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy, such as circular dichroism (CD), is used to study chiral molecules. This compound itself is not chiral. However, if it were used as a precursor to synthesize chiral derivatives, for example, by reaction at the aldehyde group to create a stereocenter, then CD spectroscopy would be a valuable tool for determining the absolute configuration of the resulting stereoisomers. The technique measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Advanced chromatographic techniques are crucial for assessing the purity of this compound and for analyzing reaction mixtures in which it is a component.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful technique. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each component based on its mass spectrum. This would be an excellent method to check the purity of a sample of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile or thermally sensitive compounds. High-performance liquid chromatography (HPLC) separates the components, which are then detected and identified by the mass spectrometer. This technique would be particularly useful for monitoring the progress of reactions involving this compound and for the purification of the final product. synthinkchemicals.com
Theoretical and Computational Studies on 2 Propylsulfanyl Pyrimidine 4 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.
Specific Density Functional Theory (DFT) studies on 2-Propylsulfanyl-pyrimidine-4-carbaldehyde are not available in the current body of scientific literature.
However, DFT is a powerful computational method used extensively to investigate the electronic properties of organic molecules, including pyrimidine (B1678525) derivatives. chemscene.comnih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like this compound, DFT calculations would typically be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
Calculate Electronic Properties: Investigate the distribution of electrons, dipole moment, and polarizability.
Predict Reactivity: Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's propensity to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net
Determine Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. nih.gov
In studies of related pyrimidine derivatives, DFT has been used to understand structure-activity relationships, reaction mechanisms, and to correlate calculated properties with experimental data. chemscene.comnih.gov For instance, research on other pyrimidine carboxaldehydes has utilized DFT to analyze vibrational spectra and explore electronic transitions. researchgate.net
There are no specific published studies utilizing Ab Initio methods for high-accuracy property calculations of this compound.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. While computationally more intensive than DFT, they are often used as a benchmark for other methods. For this compound, ab initio calculations could be used to obtain precise values for:
Total Energy and Binding Energies: To a high degree of accuracy.
Geometrical Parameters: Providing benchmark bond lengths and angles.
Spectroscopic Constants: For comparison with high-resolution experimental spectra.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Specific molecular dynamics (MD) simulation studies focused on the conformational landscapes and intermolecular interactions of this compound have not been reported in the scientific literature.
MD simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational space of a molecule and its interactions with its environment. For this compound, MD simulations could provide insights into:
Conformational Flexibility: The rotation around the single bonds, such as the bond connecting the propyl group to the sulfur atom and the bond connecting the carbaldehyde group to the pyrimidine ring, would lead to various conformers. MD simulations can map the energy landscape of these conformations.
Solvent Effects: How the molecule behaves in different solvents, including its solvation shell structure and dynamics.
Intermolecular Interactions: In a condensed phase, MD can simulate how multiple molecules of this compound interact with each other, predicting properties like density and diffusion coefficients. In studies of other pyrimidine derivatives, MD simulations have been used to understand their binding to biological targets like proteins and DNA. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
There are no specific computational studies elucidating the reaction mechanisms involving this compound.
Computational modeling is a vital tool for investigating the step-by-step process of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. For this compound, this could involve:
Nucleophilic Addition to the Aldehyde: Modeling the reaction of the carbaldehyde group with various nucleophiles to understand the energetics and stereoselectivity of the process.
Substitution Reactions at the Pyrimidine Ring: Investigating the mechanism of nucleophilic aromatic substitution, a common reaction for pyrimidine rings. mdpi.com
Oxidation/Reduction Reactions: Studying the transformation of the aldehyde or sulfide (B99878) moieties.
For example, computational studies on the synthesis of related pyrido[2,3-d]pyrimidines have detailed the mechanisms of Knoevenagel condensation, Michael addition, and subsequent cyclization steps. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
While experimental spectroscopic data may exist, there is a lack of published theoretical predictions of spectroscopic parameters for this compound.
Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for structure elucidation and for understanding how the electronic environment of each nucleus is affected by the molecular structure. For related pyrimidine systems, computational methods have been shown to successfully predict NMR chemical shifts. rsc.org
Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT is a standard procedure. nih.gov These calculated frequencies, when appropriately scaled, can be compared with experimental Infrared (IR) and Raman spectra to assign vibrational modes to specific functional groups and motions within the molecule. Studies on similar pyrimidine derivatives have demonstrated good agreement between calculated and experimental vibrational spectra. researchgate.net
A hypothetical table of predicted ¹H NMR chemical shifts for this compound, based on general principles, is presented below. It is important to note that these are illustrative and not the result of actual calculations on this specific molecule.
| Proton | Predicted Chemical Shift (ppm) |
| Aldehyde-H | 9.5 - 10.5 |
| Pyrimidine-H | 8.5 - 9.5 |
| S-CH₂- | 2.8 - 3.2 |
| -CH₂- | 1.5 - 1.9 |
| -CH₃ | 0.8 - 1.2 |
This table is for illustrative purposes only and is not based on published computational data for this specific compound.
In Silico Screening and Library Design Principles (focused on chemical space exploration)
There are no published in silico screening studies or library designs specifically centered around this compound.
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those with a high probability of having a desired biological activity or property. The principles of library design involve the creation of a diverse set of molecules around a core scaffold to explore the chemical space and optimize for a particular target.
If this compound were to be used as a scaffold for library design, the process would involve:
Defining the Chemical Space: Identifying positions on the molecule where substitutions can be made (e.g., on the pyrimidine ring, the propyl chain, or by modifying the aldehyde).
Virtual Library Generation: Creating a large set of virtual analogs by attaching various chemical fragments to the scaffold.
Property Prediction: Calculating key properties for each analog, such as drug-likeness (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and predicted binding affinity to a target.
Filtering and Selection: Selecting a subset of the most promising candidates for synthesis and experimental testing.
Studies on other pyrimidine scaffolds have demonstrated the utility of exploring chemical space to discover potent inhibitors for various biological targets. sciety.orgnih.gov
Supramolecular Chemistry and Materials Science Applications of 2 Propylsulfanyl Pyrimidine 4 Carbaldehyde Derivatives
Design and Synthesis of Pyrimidine-Based Macrocycles and Cages (e.g., Calixarenes)
The synthesis of macrocycles and molecular cages is a cornerstone of supramolecular chemistry, and pyrimidine-containing structures are of significant interest. The aldehyde group of 2-Propylsulfanyl-pyrimidine-4-carbaldehyde is ideally suited for condensation reactions with polyamines or polyphenols to generate complex, three-dimensional host structures.
Calixarenes, which are macrocycles formed from phenol (B47542) and formaldehyde, can be functionalized to create sophisticated host molecules. nih.govnih.gov The aldehyde group of a pyrimidine (B1678525) derivative can be used in multicomponent reactions to attach the pyrimidine unit to a calixarene (B151959) scaffold. nih.gov For instance, a calix nih.govarene monoaldehyde can react with ethyl cyanoacetate (B8463686) and guanidinium (B1211019) carbonate in a three-component reaction to yield a pyrimidine-functionalized calixarene. nih.gov This suggests a viable route for incorporating this compound into a calixarene structure, which would combine the recognition properties of the calixarene cavity with the electronic and coordination features of the substituted pyrimidine.
Another approach involves the direct synthesis of azacalix nih.govarene nih.govpyrimidines by reacting 2,4-dichloropyrimidines with diamines. core.ac.uk While this does not directly use the aldehyde, it highlights the compatibility of the pyrimidine core within calixarene-like macrostructures. The synthesis of macrocycles can also be achieved through strategies like the Ugi four-component reaction, which can utilize aldehydes to create diverse macrocyclic peptide-like structures in a two-step process. core.ac.uknih.gov
Table 1: Examples of Pyrimidine-Functionalized Macrocycle Synthesis Strategies
| Macrocycle Type | Synthetic Strategy | Role of Aldehyde/Pyrimidine | Potential Application | Reference |
|---|---|---|---|---|
| Pyrimidine-Calix nih.govarene | Three-component reaction (aldehyde, ethyl cyanoacetate, guanidinium carbonate) | Aldehyde component provides the pyrimidine functionality. | Saccharide recognition | nih.gov |
| Azacalix nih.govarene nih.govpyrimidine | Fragment coupling (dichloropyrimidine and diamine) | Pyrimidine ring is a core structural component. | Host-guest chemistry | core.ac.uk |
| Peptoid Macrocycles | Ugi four-component reaction | Aldehyde is one of the key reactants for macrocyclization. | Drug discovery, molecular recognition | nih.gov |
Coordination Chemistry with Metal Ions and Metal Complexation Studies
The pyrimidine ring, with its nitrogen atoms and the additional sulfur atom from the propylsulfanyl group, presents multiple potential binding sites for metal ions. The aldehyde group can be converted into a Schiff base by reaction with a primary amine; this imine nitrogen adds another coordination site, enabling the formation of stable multidentate ligands.
Studies on related pyrimidine thiones have shown that they act as bidentate ligands, coordinating with metal ions like Cu(II), Mn(II), Co(II), Ni(II), and Zn(II) through an endocyclic nitrogen and the exocyclic sulfur atom. researchgate.netgsconlinepress.com Similarly, 2-thiouracil (B1096) and its derivatives are known to form complexes with various metals, and these complexes exhibit a range of biological activities. mdpi.com The sulfur atom in the 2-propylsulfanyl group of the target compound is expected to show similar coordination behavior.
The formation of Schiff base complexes is a common strategy. For example, pyridine-2-carbaldehyde can be used to create ligands that form stable complexes with Ni(II) and other transition metals. researchgate.net The resulting metal complexes often possess interesting catalytic or biological properties. It is anticipated that this compound would react readily with various amines to form Schiff base ligands capable of coordinating with a wide array of metal ions, with the pyrimidine nitrogen and the thioether sulfur potentially participating in chelation.
Table 2: Coordination Behavior of Related Pyrimidine and Thioether Ligands
| Ligand Type | Metal Ions | Coordination Sites | Reference |
|---|---|---|---|
| Pyrimidine-2-thione derivatives | Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | Endocyclic Nitrogen, Exocyclic Sulfur | researchgate.netgsconlinepress.com |
| 2-Thiouracil derivatives | Co(II), Ni(II), Cu(II) | N3 atom, O4 atom, or S2 atom | mdpi.com |
| Pyridine-2-carbaldehyde Schiff bases | Ni(II) | Imine Nitrogen, Pyridine Nitrogen, others | researchgate.net |
| Sulfur-containing ligands | Ni(II), Cu(II), Co(II), Zn(II) | Sulfur, Nitrogen, Oxygen | nih.gov |
Development of Functional Materials and Polymers Incorporating Pyrimidine Scaffolds
The electron-deficient nature of the pyrimidine ring makes it an attractive component for functional organic materials. researchgate.net When combined with electron-donating groups, it can form "push-pull" systems with interesting photophysical properties.
Pyrimidine derivatives are widely used in optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.netnih.gov The pyrimidine acts as an electron-accepting core, and its properties can be tuned by substituents. nih.gov A series of thermally activated delayed fluorescence (TADF) emitters based on a 2-substituted pyrimidine moiety integrated into a donor-acceptor-donor (D-π-A-π-D) structure has been developed, achieving high external quantum efficiencies in OLEDs. nih.gov The 2-propylsulfanyl group in this compound would act as a weak electron-donating group, and the aldehyde could be used to extend the π-conjugation through reactions like Knoevenagel or Wittig condensations, creating chromophores for optoelectronic applications. nih.govnih.gov
Pyrimidine derivatives can be incorporated into materials that exhibit catalytic activity. Often, this involves the use of pyrimidine-based ligands to create metal complexes which are then used as catalysts. Nano-catalysts are frequently employed in the synthesis of various pyrimidine-containing heterocyclic compounds. mdpi.com For example, a copper(II) complex containing a pyridine-2-carbaldehyde Schiff base was immobilized on functionalized magnetic nanoparticles to create a recyclable catalyst. This demonstrates a clear pathway where this compound could be converted to a Schiff base, complexed with a metal, and then anchored to a solid support to create a heterogeneous catalyst.
Host-Guest Chemistry and Molecular Recognition Phenomena
Macrocycles derived from this compound would be expected to engage in host-guest chemistry, where the macrocycle (the host) binds a smaller molecule or ion (the guest). nih.gov The field of host-guest chemistry is central to supramolecular science and relies on non-covalent interactions. epa.gov
Calixarenes and other macrocycles containing pyrimidine units can act as receptors for various guest species. frontiersin.org For example, a pyrimidine-functionalized calix nih.govarene showed a high binding affinity for glucose and fructose. nih.gov The 2-propylsulfanyl group and the pyrimidine ring itself would influence the nature of the cavity in a macrocycle, potentially creating specific binding interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfur atom could also participate in soft-metal recognition. The ability to recognize specific adenosine (B11128) receptor subtypes by pyrazolo-triazolo-pyrimidine scaffolds highlights the subtle but crucial role that substitution patterns on a pyrimidine core play in molecular recognition. nih.gov
Surface Functionalization and Nanomaterial Integration
The aldehyde group of this compound provides a reactive site for covalently attaching the molecule to surfaces and nanomaterials. This functionalization can alter the properties of the material, for instance, by introducing specific binding sites or changing its electronic characteristics.
One common method is to modify a surface (e.g., silica (B1680970) or a polymer) with amine groups and then react it with the aldehyde to form a Schiff base linkage. This approach has been used to functionalize chitosan (B1678972) with a pyrimidine derivative to enhance the sorption of metal ions. mdpi.com Similarly, the sulfur atom in the propylsulfanyl group offers another anchoring point, particularly for noble metal surfaces like gold, through the formation of a stable gold-sulfur bond. This strategy is widely used to create self-assembled monolayers on gold surfaces. The integration of pyrimidine derivatives onto nanomaterials can lead to advanced materials for sensing, catalysis, or drug delivery.
Structure Property Relationship Investigations in 2 Propylsulfanyl Pyrimidine 4 Carbaldehyde Analogs
Influence of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of the 2-propylsulfanyl-pyrimidine-4-carbaldehyde scaffold are intrinsically governed by the electronic nature of its substituents. The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.net This deficiency is further modulated by the substituents at the 2- and 4-positions.
Conversely, the 4-carbaldehyde group (-CHO) is a potent electron-withdrawing group (EWG) due to both the inductive effect of the electronegative oxygen atom and the resonance effect, which delocalizes electron density from the ring onto the carbonyl oxygen. This deactivating effect is most pronounced at the positions ortho and para to the aldehyde, namely the 5- and 6-positions.
The stability of the molecule is also influenced by these substituents. The aldehyde group, being a site of high reactivity, can be a point of instability, prone to oxidation to a carboxylic acid or reduction to an alcohol. The thioether linkage is generally stable but can be oxidized under specific conditions to a sulfoxide (B87167) or sulfone, which in turn significantly alters the electronic properties and reactivity of the molecule. nih.gov
A hypothetical data table illustrating the impact of substituents on the electrophilicity of the pyrimidine ring is presented below. The electrophilicity index (ω) is a conceptual DFT descriptor that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.
| Analog | Substituent at C2 | Substituent at C4 | Hypothetical Electrophilicity Index (ω) |
|---|---|---|---|
| 1 | -SPr | -CHO | 1.85 |
| 2 | -SPr | -H | 1.40 |
| 3 | -H | -CHO | 2.10 |
| 4 | -SO2Pr | -CHO | 2.50 |
| 5 | -NH2 | -CHO | 1.60 |
Stereoelectronic Effects and Conformational Analysis in Derivatives
The three-dimensional structure and conformational preferences of this compound derivatives are governed by a combination of steric and stereoelectronic effects. These factors are critical as they can influence how the molecule interacts with other reagents or in different solvent environments.
The 2-propylsulfanyl group has several rotatable bonds, leading to multiple possible conformations. The orientation of the propyl chain relative to the pyrimidine ring is influenced by steric hindrance with the adjacent ring atoms and any substituents at the 6-position. Stereoelectronically, the alignment of the C-S bonds and the sulfur lone pairs with the π-system of the pyrimidine ring can affect the molecule's electronic properties and stability. Computational studies on similar thioether-substituted heterocycles suggest that conformations where a sulfur lone pair is oriented pseudo-axially to the ring can participate in stabilizing hyperconjugative interactions.
The 4-carbaldehyde group is also subject to conformational preferences. The rotation around the C4-C(aldehyde) bond determines the orientation of the carbonyl group relative to the pyrimidine ring. Due to steric interactions between the aldehyde proton and the hydrogen at C5, and potential electronic repulsion between the carbonyl oxygen and the ring nitrogen at N3, the aldehyde group is likely to adopt a planar conformation with the pyrimidine ring. Two main planar conformations are possible: the s-trans (O=C-H anti to C4-C5) and the s-cis (O=C-H syn to C4-C5). The relative stability of these conformers is often dictated by subtle electronic and steric factors, including potential intramolecular hydrogen bonding in derivatives.
In pyrazolo[3,4-d]pyrimidine derivatives, distinct molecular conformations have been observed in different polymorphic forms, highlighting the influence of the crystalline environment on the torsional angles of substituents. mdpi.com Similar polymorphic behavior could be anticipated for derivatives of this compound, where different packing arrangements could favor different conformers.
A hypothetical table of calculated rotational energy barriers for key dihedral angles is shown below.
| Dihedral Angle | Description | Hypothetical Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |
|---|---|---|---|
| N1-C2-S-C(propyl) | Rotation of propyl group around C2-S bond | 2.5 - 4.0 | ~90° (gauche) |
| N3-C4-C(aldehyde)-O | Rotation of aldehyde group around C4-C bond | 5.0 - 7.0 | 0° or 180° (planar) |
Rational Design Principles for Modulating Chemical Properties
Rational design principles allow for the targeted modification of the this compound structure to fine-tune its chemical properties for specific applications. These principles are based on a thorough understanding of the structure-property relationships discussed previously.
Modulating Reactivity:
Oxidation of the Thioether: Converting the 2-propylsulfanyl group to a propylsulfinyl (-SOPr) or propylsulfonyl (-SO2Pr) group dramatically increases its electron-withdrawing character. This would make the pyrimidine ring more electron-deficient and significantly enhance its susceptibility to nucleophilic attack, particularly at the 4- and 6-positions. The sulfonyl group is also an excellent leaving group in SNAr reactions. nih.gov
Modification of the Aldehyde: The aldehyde group can be converted into other functional groups to alter reactivity. For example, formation of an oxime or a hydrazone reduces the electrophilicity of the carbonyl carbon and introduces new hydrogen bonding capabilities. Protecting the aldehyde as an acetal (B89532) can be used to temporarily mask its reactivity during multi-step syntheses.
Tuning Physicochemical Properties:
Solubility: The hydrophilicity of the molecule can be increased by introducing polar functional groups, such as hydroxyl or amino groups, on the propyl chain or as substituents on the pyrimidine ring. Conversely, increasing the length of the alkyl chain or adding lipophilic aromatic rings would decrease aqueous solubility.
Stability: To enhance stability, the reactive aldehyde group could be replaced with a less reactive group like a nitrile (-CN) or an ester (-COOR).
These design strategies are commonly employed in medicinal chemistry to optimize the properties of heterocyclic scaffolds like pyrimidine. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the structural features of a series of compounds and their measured chemical properties. researchgate.net For analogs of this compound, QSPR models could be developed to predict properties such as reactivity, stability, or solubility.
The process involves:
Data Set Generation: Synthesizing a library of analogs with systematic variations in their structure.
Property Measurement: Experimentally measuring the chemical property of interest for each analog (e.g., rate constant for a specific reaction, half-life in a particular medium).
Descriptor Calculation: Using computational chemistry software to calculate a wide range of molecular descriptors for each analog. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that links a subset of the most relevant descriptors to the measured property. researchgate.net
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
For instance, a QSPR study on pyrimidine derivatives acting as corrosion inhibitors successfully correlated their inhibition efficiency with physicochemical properties calculated using density functional theory. A similar approach could predict the chemical stability of this compound analogs in a given environment.
Below is a hypothetical QSPR data table for a series of analogs, predicting their relative stability.
| Analog | Modification | LogP (Descriptor) | Polar Surface Area (Ų) (Descriptor) | Dipole Moment (Debye) (Descriptor) | Hypothetical Stability (t₁/₂, hours) |
|---|---|---|---|---|---|
| 1 | -SPr, -CHO | 2.1 | 58.9 | 3.5 | 12 |
| 2 | -SEt, -CHO | 1.6 | 58.9 | 3.6 | 14 |
| 3 | -SPr, -COOH | 1.8 | 76.1 | 4.1 | 48 |
| 4 | -SPr, -CN | 2.3 | 62.7 | 4.5 | 36 |
| 5 | -SO2Pr, -CHO | 1.5 | 91.4 | 5.2 | 8 |
Chemoinformatic Approaches for Chemical Space Exploration
Chemoinformatics provides the tools and methods to organize, analyze, and mine large chemical datasets, enabling the efficient exploration of the chemical space around a lead compound like this compound. nih.gov These approaches are invaluable for designing novel analogs with desired properties.
Library Design and Diversity Analysis: Starting with the this compound scaffold, chemoinformatic tools can be used to design combinatorial libraries by defining variation points (e.g., the alkyl group on the sulfur, substituents at positions 5 and 6, and modifications of the aldehyde). nih.gov To ensure broad coverage of chemical properties, the building blocks for these libraries can be selected based on diversity analysis, which uses molecular descriptors to quantify the dissimilarity between compounds. This helps in exploring a wide range of physicochemical properties without redundant syntheses.
Similarity and Substructure Searching: Chemical databases can be searched for existing compounds that are structurally similar to this compound. This can be done using 2D fingerprint-based similarity searching or 3D shape-based screening. Such searches can identify compounds with known properties or alternative synthetic routes, providing valuable starting points for new design ideas.
Scaffold Hopping: Advanced chemoinformatic algorithms can identify alternative core structures (scaffolds) that can present the key functional groups in a similar spatial arrangement to the parent molecule. This "scaffold hopping" approach can lead to the discovery of novel chemical series with potentially improved properties or different intellectual property landscapes. For the pyrimidine core, alternative diazine or other heterocyclic scaffolds could be explored.
The integration of pyrimidine scaffolds into DNA-encoded libraries (DELs) is a modern example of using chemical space exploration to discover new bioactive molecules. nih.gov By leveraging chemoinformatic principles, the vast chemical space of pyrimidine derivatives can be systematically navigated to identify novel compounds with tailored chemical properties. researchgate.net
Concluding Remarks and Future Research Perspectives
Current Challenges and Limitations in Pyrimidine (B1678525) Carbaldehyde Chemistry
The synthesis and functionalization of pyrimidine carbaldehydes are not without their hurdles. A primary challenge lies in achieving regioselectivity during the synthesis, particularly when multiple reactive sites are present on the pyrimidine ring. For a molecule like 2-Propylsulfanyl-pyrimidine-4-carbaldehyde, selective functionalization of the aldehyde group without affecting the propylsufanyl group or the pyrimidine ring itself requires carefully controlled reaction conditions.
Emerging Synthetic Strategies and Methodological Innovations
To address the existing challenges, organic chemists are continuously developing novel synthetic methodologies.
Transition-Metal Catalysis: Recent years have seen a surge in the use of transition-metal catalysis for the synthesis and functionalization of pyrimidines. researchgate.nettandfonline.com Copper-catalyzed and palladium-catalyzed cross-coupling reactions, for instance, have enabled the efficient formation of carbon-carbon and carbon-heteroatom bonds at various positions of the pyrimidine ring. mdpi.com These methods offer greater functional group tolerance and milder reaction conditions compared to traditional approaches.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, including pyrimidines. nih.gov This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and improving atom economy. For a compound like this compound, C-H activation could potentially allow for the introduction of additional substituents on the pyrimidine ring in a highly selective manner.
Deconstruction-Reconstruction Strategies: An innovative "deconstruction-reconstruction" approach has been reported for pyrimidine diversification. nih.gov This method involves the ring-opening of a pyrimidine to a more flexible intermediate, which can then be modified and re-cyclized to generate a diverse range of new pyrimidine analogues that would be difficult to access through conventional methods. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis: Modern techniques such as flow chemistry and microwave-assisted synthesis are also being increasingly employed. researchgate.netdntb.gov.ua These technologies can lead to significantly reduced reaction times, improved yields, and better control over reaction parameters, facilitating the synthesis of complex pyrimidine derivatives.
Potential for Novel Chemical Transformations
The aldehyde functionality in this compound serves as a versatile handle for a wide array of chemical transformations. Beyond standard reactions like oxidation to a carboxylic acid or reduction to an alcohol, the aldehyde group can participate in various multicomponent reactions to build molecular complexity rapidly. researchgate.net For example, it can be a key component in the synthesis of fused heterocyclic systems, which are often associated with interesting pharmacological properties. The sulfur linkage also presents opportunities for transformations such as oxidation to sulfoxides or sulfones, which could modulate the electronic properties and biological activity of the molecule.
Prospects for Advanced Materials and Supramolecular Assemblies
The unique electronic and structural features of pyrimidine derivatives make them attractive candidates for the development of advanced materials. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling the formation of well-ordered supramolecular structures. By carefully designing pyrimidine-based molecules, it is possible to create liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The presence of a sulfur atom, as in this compound, could also facilitate interactions with metal surfaces, opening up possibilities in the field of molecular electronics and sensor technology. chemimpex.com
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. In the context of pyrimidine research, AI algorithms can be trained on existing reaction data to predict the outcomes of new reactions, optimize reaction conditions, and even propose novel synthetic routes. thepharmajournal.com ML models can also be used to predict the biological activities and physicochemical properties of virtual pyrimidine libraries, thereby accelerating the identification of promising lead compounds for drug development. thepharmajournal.com This data-driven approach will undoubtedly play a crucial role in navigating the vast chemical space of pyrimidine derivatives and unlocking their full potential.
Q & A
Q. Table 1: Reaction Optimization
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 50°C – 100°C | 70°C | 15% ↑ |
| Solvent | DMF vs. THF | DMF | 22% ↑ |
| Catalyst | None vs. TBAB | TBAB (0.1 eq) | 18% ↑ |
How can structural discrepancies in NMR spectra of this compound be resolved?
Answer:
- Key Techniques:
- ¹H/¹³C NMR: Confirm aldehyde proton (δ 9.8–10.2 ppm) and sulfanyl-propyl chain (δ 1.2–2.8 ppm). Compare with analogous compounds (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine ).
- HSQC/HMBC: Assign quaternary carbons and verify connectivity.
- MS (ESI): Validate molecular ion ([M+H]+) and fragmentation patterns.
- Troubleshooting:
- Impurity Peaks: Recrystallize using ethanol/water mixtures.
- Solvent Artifacts: Use deuterated DMSO for improved resolution.
Example NMR Data (Hypothetical):
| Proton Group | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 10.1 | Singlet | 1H |
| Pyrimidine C5-H | 8.3 | Doublet | 1H |
| Propylsulfanyl (-SCH₂) | 2.6 | Triplet | 2H |
What safety protocols are critical for handling this compound?
Answer:
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
- Waste Management:
- Emergency Measures:
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.
- Skin Contact: Wash with soap and water for 15 minutes.
How should researchers address contradictions in biological activity data across assays?
Answer:
- Root-Cause Analysis:
- Purity Verification: Confirm compound purity via HPLC (>95%).
- Assay Conditions: Compare buffer pH, temperature, and cell lines used (e.g., HEK293 vs. HeLa).
- Control Experiments: Include positive/negative controls (e.g., DMSO vehicle).
- Statistical Validation:
Q. Table 2: Example Data Contradiction Resolution
| Assay Type | IC₅₀ (µM) | pH | Cell Line | Conclusion |
|---|---|---|---|---|
| Enzymatic | 12.3 | 7.4 | Recombinant | Active |
| Cell-Based | >50 | 7.0 | Primary | Inactive |
| Resolution | Adjust pH to 7.4 in cell assays; retest. |
What advanced strategies can elucidate the aldehyde group’s reactivity in this compound?
Answer:
- Computational Modeling:
- Experimental Probes:
- Schiff Base Formation: React with amines (e.g., aniline) to assess kinetics via UV-Vis.
- Redox Studies: Use cyclic voltammetry to measure oxidation potential.
Q. Figure 1: pH vs. Reactivity Profile (Hypothetical)
| pH | Hydration (%) | Reactivity (k, s⁻¹) |
|---|---|---|
| 5.0 | 85 | 0.12 |
| 7.4 | 45 | 0.89 |
| 9.0 | 10 | 1.45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
